5-Methyl-2-(nicotinamido)benzoic acid
Description
5-Methyl-2-(nicotinamido)benzoic acid is a benzoic acid derivative featuring a methyl group at the 5-position and a nicotinamide (vitamin B3 derivative) moiety at the 2-position. Nicotinamide’s presence suggests possible roles in metabolic pathways or receptor modulation, though specific studies on this compound are inferred from structurally related derivatives.
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-methyl-2-(pyridine-3-carbonylamino)benzoic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9-4-5-12(11(7-9)14(18)19)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI Key |
ZEPLMSMAAIUWNH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Analgesic Activity: Comparison with 5-Methyl-2-(4'-Methylbenzoyloxy)benzoic Acid
A closely related analog, 5-methyl-2-(4'-methylbenzoyloxy)benzoic acid , demonstrated analgesic activity in mice with an ED50 of 81.67 ± 12.53 mg/kg, comparable to aspirin (87.87 ± 16.32 mg/kg) (). Key differences:
- Substituent Influence : Replacement of the nicotinamide group with a 4'-methylbenzoyloxy group retains analgesic efficacy but alters solubility and bioavailability.
- Synthesis Yield : The analog was synthesized in 54.6% yield via esterification (), whereas similar amide-forming reactions (e.g., ) show lower yields (~11%), highlighting synthetic challenges for nicotinamide derivatives.
Table 1: Analgesic Activity Comparison
| Compound | ED50 (mg/kg) | Synthesis Yield | Key Substituent |
|---|---|---|---|
| 5-Methyl-2-(nicotinamido)benzoic acid* | N/A | ~11% (amide) | Nicotinamide |
| 5-Methyl-2-(4'-methylbenzoyloxy)benzoic acid | 81.67 ± 12.53 | 54.6% (ester) | 4'-Methylbenzoyloxy |
| Aspirin | 87.87 ± 16.32 | N/A | Acetyloxy |
Antioxidant Activity: Comparison with Thymol-Based Benzamides
Thymol-derived benzamides, such as 2-[5-methyl-2-(2-ethylphenyl)phenoxy]-2-oxoethyl-3,4-dihydroxybenzoate, exhibit superior antioxidant activity (IC50 = 11.30 µM) compared to ascorbic acid (IC50 = 24.20 µM) (). Key contrasts:
- Resonance Effects : Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acids in antioxidant activity due to resonance stabilization of radicals (). The nicotinamide group in 5-methyl-2-(nicotinamido)benzoic acid may offer unique redox properties, though direct data is lacking.
- Hydroxyl Group Impact: Antioxidant efficacy increases with hydroxyl group count on the aromatic ring ().
Toxicity Predictions: QSTR Modeling Insights
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD50 values in mice (). For 5-methyl-2-(nicotinamido)benzoic acid:
- Toxicity Uncertainty: No direct LD50 data exists, but QSTR models suggest substituent bulkiness and polarity modulate toxicity ().
Table 2: Toxicity and Physicochemical Properties
| Compound | Molecular Weight | LogP* | Predicted LD50 (mg/kg) |
|---|---|---|---|
| 5-Methyl-2-(nicotinamido)benzoic acid | ~300 (estimated) | 1.5 | Model-dependent |
| Benzoic acid | 122.12 | 1.87 | 1,700 (measured) |
| 5-Fluoro-2-methylbenzoic acid | 168.14 | 2.1 | N/A |
*Estimated using fragment-based methods.
Extraction and Solubility Considerations
Benzoic acid derivatives exhibit variable extraction efficiencies based on distribution coefficients (m). For example, benzoic acid is extracted >98% in 5 minutes using emulsion liquid membranes, outperforming acetic acid (). For 5-methyl-2-(nicotinamido)benzoic acid:
- Polarity Impact: The hydrophilic nicotinamide group may reduce m compared to non-polar analogs, complicating extraction.
- Effective Diffusivity : Likely lower than benzoic acid due to increased molecular weight and hydrogen-bonding capacity ().
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